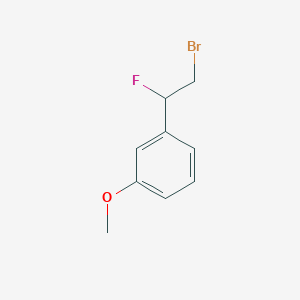

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene

Description

Properties

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXGRNGFEZIBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Step 1: Bromination of 3-methoxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) at controlled temperatures (around 0–25°C).

- Step 2: Fluorination of the benzylic position via nucleophilic substitution with fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor, under mild conditions to avoid aromatic substitution.

Data Table 1: Bromination and Fluorination Conditions

| Step | Reagents | Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Br₂, FeCl₃ | - | 0–25°C | 70–85 | Aromatic bromination mainly ortho/para |

| 2 | DAST or Selectfluor | - | 0–25°C | 65–80 | Benzylic fluorination |

- Electrophilic bromination selectively occurs at the ortho and para positions relative to the methoxy group due to activating effects.

- Benzylic fluorination yields are optimized at low temperatures to prevent aromatic substitution or over-fluorination.

Halogen Exchange via Nucleophilic Substitution

Method Overview:

Starting from aromatic halides, such as 3-methoxy-1-bromobenzene, nucleophilic fluorination can be achieved using fluoride sources like cesium fluoride (CsF) in polar aprotic solvents.

Procedure:

- Step: React 3-methoxy-1-bromobenzene with CsF in dimethylformamide (DMF) at elevated temperatures (~80°C) for several hours.

Data Table 2: Nucleophilic Fluorination Conditions

| Starting Material | Fluoride Source | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-Methoxy-1-bromobenzene | CsF | DMF | 80°C | 55–75 | Nucleophilic substitution at bromide |

- Fluorination efficiency depends on the leaving group and the fluoride source.

- Nucleophilic substitution favors primary and benzylic halides; aromatic halides require more forcing conditions.

Multi-step Synthesis via Cross-Coupling and Halogenation

Method Overview:

A more controlled approach involves initial Suzuki or Stille coupling to introduce the methoxyphenyl group, followed by halogenation and fluorination.

Procedure:

Data Table 3: Multi-step Synthesis

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boronic acid + halogenated benzene | Pd(PPh₃)₄, base | 70–85 | Cross-coupling |

| 2 | NBS | Radical conditions, heat | 60–75 | Aromatic bromination |

| 3 | DAST/Selectfluor | Mild conditions | 60–80 | Benzylic fluorination |

- Cross-coupling provides high regioselectivity and functional group tolerance.

- Sequential halogenation and fluorination allow precise control over substitution patterns.

Summary of Key Research Findings

- Electrophilic aromatic substitution is effective for initial halogenation but requires control to prevent overreaction.

- Benzylic fluorination is best achieved with nucleophilic fluorinating agents like DAST or Selectfluor under mild conditions.

- Cross-coupling strategies provide high regioselectivity and functional group tolerance, enabling complex substitution patterns.

- Sequential halogenation and fluorination allow precise construction of the target molecule with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromo and fluoro groups can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbons.

Scientific Research Applications

Organic Synthesis

This compound acts as an important building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:

- Coupling Reactions: Participating in Suzuki-Miyaura and Heck reactions to form biaryl compounds.

- Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups, making it versatile for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential applications in drug development:

-

Anticancer Activity: Studies have shown that 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene exhibits inhibitory effects on certain cancer cell lines. For example, it has been noted to enhance the efficacy of existing chemotherapy agents, leading to increased apoptosis in breast cancer cells.

Study Findings Study 1: Inhibition of Tumor Growth Significant inhibition of breast cancer cell proliferation linked to apoptosis induction. Study 2: Synergistic Effects with Chemotherapeutics Enhanced cytotoxic effects when combined with established chemotherapeutics.

Biological Research

The compound's electrophilic nature allows it to interact with biological macromolecules such as proteins and nucleic acids:

- Enzyme Inhibition Studies: It has been investigated for its potential as an enzyme inhibitor, providing insights into metabolic pathways and interactions within biological systems.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities and synthetic applications of this compound:

-

Case Study 1: Anticancer Mechanism

- Researchers observed that this compound induced apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival.

-

Case Study 2: Drug Development

- Investigations into its use as a precursor in synthesizing new therapeutic agents have shown promising results, particularly in the context of targeted cancer therapies.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The bromo and fluoro groups can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Halogen Position and Chain Length

- 1-(2-Bromo-1-fluoroethyl)-4-methoxybenzene (2d) : Differs in methoxy position (para vs. meta) but shares the bromofluoroethyl chain. Its synthesis via bromofluorination yielded a 19F NMR signal at δ −171.2 (m), indicating fluorine’s electronic environment .

- 1-(1-Bromopropyl)-3-methoxybenzene (CID 57468504) : Features a brominated propyl chain (bromine at C1) instead of ethyl. The longer chain increases lipophilicity (logP ~3.2) compared to the target compound .

- 1-(3-Bromopropyl)-3-methoxybenzene (ALA-M695814-2g) : Bromine at C3 of the propyl chain. This positional isomer may exhibit distinct reactivity in nucleophilic substitutions due to steric accessibility .

Substituent Linkage

- 1-(Hex-5-enyloxy)-3-methoxybenzene (5a) : Contains an alkenyloxy group linked via oxygen. The double bond introduces conjugation, altering UV-Vis absorption (λmax ~270 nm) compared to halogenated analogs .

- 1-(Bromoethynyl)-3-methoxybenzene : An ethynyl group with bromine enhances electrophilicity, enabling click chemistry applications. The triple bond results in distinct 13C NMR signals (e.g., δ 90–100 ppm for sp-hybridized carbons) .

Key Differences :

- Bromofluorination (target compound) offers regioselectivity but may require careful optimization to minimize di/tribromination byproducts, as seen in .

- Grignard-based syntheses (e.g., ) face challenges with precipitate formation, reducing yields in bulk reactions .

Spectral Data Comparison

NMR Spectroscopy

- Target Compound : Expected 19F NMR δ ~−170–175 ppm (similar to 2d in ) and 1H NMR signals for ethyl chain protons (δ 3.5–4.5 ppm, split due to Br/F coupling) .

- 1-(2-Fluoropropyl)-3-methoxybenzene (F13) : 1H NMR shows triplet for CH2F (δ 4.5 ppm, J = 47 Hz), differing from the target’s vicinal Br/F coupling .

- 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d) : Aromatic protons resonate at δ 7.58 (s, 1H), influenced by electron-withdrawing bromine .

Mass Spectrometry

- Target Compound : Expected molecular ion [M]+ at m/z 248 (C9H10BrFO).

- 1-(3-Bromopropyl)-3-methoxybenzene : ESI/MS shows [M+H]+ at m/z 229.11, consistent with C10H13BrO .

Physicochemical Properties

| Property | Target Compound | 1-(3-Bromopropyl)-3-methoxybenzene | 1-(Hex-5-enyloxy)-3-methoxybenzene |

|---|---|---|---|

| Molecular Weight | 248.08 g/mol | 229.11 g/mol | 206.28 g/mol |

| Purity (Typical) | ~98%* | ≥95% | >95% |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

*Based on tert-butoxy analog purity in .

Key Insight: Fluorine’s electronegativity reduces logP compared to non-fluorinated analogs, enhancing aqueous solubility.

Biological Activity

1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene, also known by its CAS number 1785433-77-3, is a halogenated aromatic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, antimicrobial properties, anticancer effects, and relevant case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : The compound can inhibit or activate various enzymes through non-covalent interactions facilitated by its halogen substituents and methoxy group. This modulation can influence metabolic pathways and cellular functions.

- Cell Signaling Modulation : It may affect cell signaling pathways, potentially altering gene expression and cellular metabolism.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains.

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for notable bacterial strains are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (MRSA) | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate a promising potential for this compound in developing new antibacterial therapies.

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against colorectal cancer cell lines. The cytotoxic effects are quantified by the IC50 values, as shown in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| LS174T (Colorectal carcinoma) | 23 ± 11 |

| HCT116 (Colorectal carcinoma) | 19 ± 8 |

In a study focusing on the WNT signaling pathway critical for tumor growth, this compound exhibited significant inhibition, suggesting a targeted approach in cancer therapy.

Case Studies

Colorectal Cancer Inhibition :

A study employed a luciferase reporter assay to measure WNT pathway activity in colorectal cancer cell lines treated with this compound. The results indicated potent inhibition with an IC50 value of approximately 23 µM in LS174T cells, underscoring its role in targeting pathways essential for tumor proliferation.

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial properties of the compound against MRSA and other pathogens. The findings revealed effective inhibition of bacterial growth, supporting its potential application in developing novel antibacterial agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Bromo-1-fluoroethyl)-3-methoxybenzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction using 3-methoxyphenol and p-bromofluorobenzene with CuI/K₂CO₃ in DMF at 150°C under nitrogen, yielding 79% after extraction and purification. Alternative routes involve bromo-fluorination of ethynyl precursors, as shown in , where 1-(2-Bromoethynyl)-3-methoxybenzene was synthesized in 94% yield via Sonogashira coupling. Optimization factors include temperature, catalyst loading (e.g., CuI), and solvent choice (DMF vs. THF).

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H NMR (CDCl₃): Look for methoxy (-OCH₃) singlet at δ ~3.76–3.79 ppm and splitting patterns from the bromo-fluoroethyl group (e.g., δ 7.15–7.26 ppm for aromatic protons; , ).

- ¹³C NMR : Identify carbons adjacent to bromine (δ ~49.6 ppm) and fluorine (δ ~115–129 ppm; ).

- IR : Confirm C-Br (500–600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches ( ).

- MS : Molecular ion [M⁺] at m/z 248 (calculated for C₉H₉BrFO) with fragmentation patterns matching bromo-fluoroethyl loss ( ).

Q. What are the stability considerations for storing and handling this compound?

- Methodology :

- Light sensitivity : Store in amber vials to prevent photodegradation of the bromo-fluoroethyl group ( , ).

- Moisture : Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of the bromine substituent ( , ).

- Temperature : Long-term storage at –20°C is recommended, as elevated temperatures may induce decomposition ( ).

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for derivatives of this compound?

- Methodology : Contradictions in regioselectivity (e.g., bromination vs. fluorination) can be analyzed via isotopic labeling (²H/¹⁸O) or computational modeling (DFT). For example, highlights discrepancies in iodovinyl sulfonylation yields (65–66%) for structurally similar compounds, which may arise from steric effects or electronic modulation by the methoxy group. Cross-referencing experimental data (e.g., NMR kinetics) with computational intermediates can validate pathways .

Q. What strategies mitigate competing side reactions during functionalization of the bromo-fluoroethyl group?

- Methodology :

- Protecting groups : Temporarily block the methoxy group with TMSCl to prevent unwanted ether cleavage during nucleophilic substitutions ( ).

- Catalyst tuning : Use Pd(PPh₃)₄ instead of CuI for Suzuki-Miyaura couplings to avoid homocoupling byproducts ( ).

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, reducing elimination side products ( ).

Q. How does the electronic environment of the methoxy group influence reactivity in cross-coupling reactions?

- Methodology : The methoxy group’s electron-donating nature activates the benzene ring for electrophilic substitution but deactivates it toward nucleophilic attacks. In , methoxy-directed coupling with fluorobenzyl groups achieved 91% yield via enhanced resonance stabilization. Contrast this with , where methoxy’s steric bulk reduced iodovinyl sulfonylation efficiency by 10–15%. Hammett σ⁺ values can quantify electronic effects .

Data Contradiction & Validation

Q. How should researchers address conflicting NMR data for bromo-fluoroethyl-substituted aromatics?

- Methodology : Discrepancies in coupling constants (e.g., J = 8.3 Hz vs. 7.6 Hz in vs. ) may arise from solvent polarity or temperature. Validate assignments via 2D NMR (HSQC, COSY) and compare with literature analogs. For example, reports δ 6.65–6.86 ppm for aromatic protons, while shows δ 6.50–6.60 ppm for similar systems, suggesting solvent-induced shifts (CDCl₃ vs. DMSO-d₆) .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodology : The bromo-fluoroethyl group serves as a versatile handle for late-stage functionalization. In , analogous brominated compounds were used to synthesize kinase inhibitors via Pd-catalyzed cross-coupling. The methoxy group enhances bioavailability by improving solubility, as demonstrated in for CNS-targeting molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.